molecular formula C19H24FN3O2 B6107563 N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

货号 B6107563
分子量: 345.4 g/mol
InChI 键: FGJFGKZXYNDWMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DFP-10917, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications. DFP-10917 has shown promising results in various preclinical studies, and its mechanism of action and physiological effects are currently being investigated.

作用机制

The exact mechanism of action of N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. It also appears to modulate the activity of several other signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. It also appears to inhibit cancer cell migration and invasion, which are critical steps in the metastatic process. In addition, the compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potent antitumor activity. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Further studies are needed to optimize the formulation and dosing of this compound for in vivo studies.

未来方向

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has shown promising results in various preclinical studies, and several future directions for research are currently being pursued. These include:
1. Investigating the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Studying the mechanism of action of this compound in more detail, particularly its effects on specific signaling pathways and enzymes.
3. Developing more potent and selective derivatives of this compound for therapeutic use.
4. Investigating the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
5. Conducting in vivo studies to further evaluate the safety and efficacy of this compound.

合成方法

The synthesis of N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps, including the reaction of 3-fluorobenzylamine with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with N,N-diallyl-2-chloroacetamide in the presence of triethylamine to yield this compound. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学研究应用

N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been primarily synthesized for scientific research purposes, particularly for investigating its potential therapeutic applications. The compound has been shown to exhibit potent antitumor activity in various in vitro and in vivo models, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-3-9-22(10-4-2)18(24)13-17-19(25)21-8-11-23(17)14-15-6-5-7-16(20)12-15/h3-7,12,17H,1-2,8-11,13-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJFGKZXYNDWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。